Hydroxy Tyrosol 3-Sulfate Sodium Salt

Description

Contextualization within Phenolic Compound Research

Phenolic compounds, a diverse group of phytochemicals found in plants, have long been the subject of scientific inquiry due to their potential health-promoting properties, particularly their antioxidant effects. researchgate.net Hydroxytyrosol (B1673988), a phenylethanoid found in high concentrations in olives and extra virgin olive oil, is one of the most potent natural antioxidants. nih.govolivewellnessinstitute.org It is derived from the hydrolysis of oleuropein (B1677263) during the maturation of olives and the processing of olive oil. nih.govwikipedia.org

Initial research predominantly focused on the parent compounds found in food, such as hydroxytyrosol itself. However, bioavailability studies revealed that these polyphenols undergo extensive metabolism in the human body. nih.govnih.gov After ingestion, hydroxytyrosol is rapidly absorbed and transformed in the intestines and liver into various conjugated metabolites, including sulfated and glucuronidated forms. mdpi.comnih.gov Hydroxytyrosol 3-sulfate has been identified as one of the main metabolites found circulating in human plasma and excreted in urine following the consumption of olive products. nih.govnih.gov This positions the metabolite, rather than its parent compound, as a key molecule interacting with biological systems, shifting the research focus towards understanding the specific activities of these conjugated forms.

Significance of Sulfate (B86663) Conjugation in Biological Systems

Sulfate conjugation is a critical Phase II metabolic pathway responsible for the detoxification and elimination of a wide range of endogenous and exogenous compounds, including drugs, toxins, and dietary phenolics. nih.gov This process is catalyzed by a family of enzymes known as sulfotransferases (SULTs), which transfer a sulfonate group from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to a hydroxyl or amine group on the substrate. nih.govcambridge.org

The addition of a sulfate group dramatically increases the water solubility of the parent compound, facilitating its excretion via the kidneys. mdpi.com For many years, sulfation was considered primarily a mechanism of deactivation. However, contemporary research indicates that this is not always the case. While sulfation can diminish certain biological activities, such as the direct radical scavenging capacity of some phenolics, it does not necessarily render the molecule inert. researchgate.net In some instances, the conjugated metabolite may possess unique biological activities distinct from the parent compound. nih.gov The high concentrations of sulfated metabolites, like hydroxytyrosol 3-sulfate, found in plasma suggest they are the primary forms that reach target tissues, making the study of their specific biological effects essential for understanding the physiological impact of dietary polyphenols. cambridge.orgacs.org

Overview of Research Trajectories for Hydroxytyrosol and its Metabolites

The scientific investigation into hydroxytyrosol and its derivatives has evolved significantly over time. Early studies were largely centered on the potent antioxidant and free-radical scavenging properties of the parent hydroxytyrosol molecule in vitro. researchgate.netnih.gov These findings established its potential as a powerful protective agent against oxidative stress.

Subsequent research shifted towards bioavailability and metabolism, aiming to understand how hydroxytyrosol is processed by the body. These pharmacokinetic studies consistently demonstrated that free hydroxytyrosol has low bioavailability and is extensively metabolized, with sulfated conjugates being among the most abundant forms detected in circulation. nih.govnih.govacs.org This realization prompted a crucial pivot in research direction.

The current trajectory focuses on the synthesis and characterization of these metabolites, including hydroxytyrosol 3-sulfate, to evaluate their specific biological activities. nih.gov Studies are now investigating the effects of these physiological metabolites on cellular pathways. For instance, research on human aortic endothelial cells has shown that while hydroxytyrosol 3-sulfate has minimal direct antioxidant activity, it can significantly increase nitric oxide (NO) levels, suggesting a role in vascular function. researchgate.netnih.gov This line of inquiry is critical for moving beyond simple in vitro antioxidant assays and toward a more nuanced understanding of how hydroxytyrosol and its metabolites exert their health benefits in vivo.

Chemical Compound Properties

| Property | Value |

| Compound Name | Hydroxytyrosol 3-Sulfate Sodium Salt |

| CAS Number | 1391053-88-5 scbt.com |

| Molecular Formula | C₈H₉NaO₆S scbt.com |

| Molecular Weight | 256.21 g/mol scbt.com |

| IUPAC Name | sodium;[2-hydroxy-5-(2-hydroxyethyl)phenyl] sulfate |

| Synonyms | 4-(2-Hydroxyethyl)-1,2-benzenediol 2-(Hydrogen Sulfate) Sodium scbt.com |

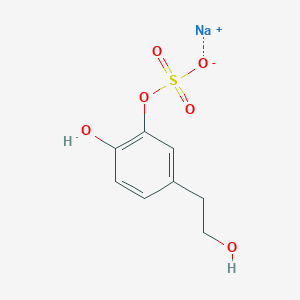

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C8H9NaO6S |

|---|---|

Molecular Weight |

256.21 g/mol |

IUPAC Name |

sodium;[2-hydroxy-5-(2-hydroxyethyl)phenyl] sulfate |

InChI |

InChI=1S/C8H10O6S.Na/c9-4-3-6-1-2-7(10)8(5-6)14-15(11,12)13;/h1-2,5,9-10H,3-4H2,(H,11,12,13);/q;+1/p-1 |

InChI Key |

NWLNTWKHLLVJBQ-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC(=C(C=C1CCO)OS(=O)(=O)[O-])O.[Na+] |

Origin of Product |

United States |

Biosynthesis and Biotransformation Pathways of Hydroxy Tyrosol 3 Sulfate

Enzymatic Generation of Hydroxytyrosol (B1673988) (Precursor)

Hydroxytyrosol (HT), a potent antioxidant, is naturally abundant in olives and their derivatives. mdpi.com Its generation is a complex process involving various biosynthetic pathways in plants and can also be achieved through modern biotechnological methods. mdpi.com

In nature, particularly in the olive plant (Olea europaea), hydroxytyrosol is synthesized from the amino acid tyrosine via complex enzymatic pathways. mdpi.commdpi.com Research has identified two primary routes originating from tyrosine:

Pathway 1: Tyrosine is first converted to L-DOPA. This intermediate is then transformed into dopamine (B1211576), which is subsequently converted to 3,4-dihydroxyphenylacetaldehyde (B32087) (3,4-DHPA). Finally, 3,4-DHPA is reduced to form hydroxytyrosol. mdpi.com

Pathway 2: Alternatively, tyrosine can be converted to tyramine (B21549). Tyramine is then processed to form 4-hydroxyphenylacetic acid, which is reduced to tyrosol. In the final step, tyrosol is hydroxylated to yield hydroxytyrosol. mdpi.com

Another significant natural source of hydroxytyrosol is the hydrolysis of oleuropein (B1677263), a secoiridoid compound abundant in olive leaves and fruit. mdpi.comwikipedia.org During the ripening of olives or in response to tissue damage, the enzyme β-glucosidase catalyzes the breakdown of oleuropein, leading to the release of hydroxytyrosol. wikipedia.org

Limitations and costs associated with plant extraction have spurred the development of microbial and biotechnological methods for hydroxytyrosol production. mdpi.com These approaches are often more sustainable, cost-effective, and environmentally friendly. lbl.gov

Engineered microorganisms, such as Escherichia coli and Saccharomyces cerevisiae, have been successfully used as biocatalysts. mdpi.comlbl.gov For instance, a co-culture system of S. cerevisiae and E. coli has been developed to produce hydroxytyrosol from tyrosol. mdpi.com In another approach, engineered E. coli strains have been designed to convert tyrosine into hydroxytyrosol through novel biosynthetic pathways. lbl.govnih.gov

Enzymatic biotransformation is another key strategy. This involves using specific enzymes to convert precursors into hydroxytyrosol. mdpi.com For example, β-glucosidase can be used to hydrolyze oleuropein from olive leaf extracts, significantly enriching the final product in hydroxytyrosol. mdpi.comnih.gov Similarly, the enzyme tyrosinase (also known as polyphenol oxidase) can catalyze the hydroxylation of tyrosol to produce hydroxytyrosol. google.com

The biosynthesis of hydroxytyrosol is governed by a network of specific enzymes that catalyze each step of the various pathways. The primary enzymes and their roles have been identified through transcriptomic and enzymatic analyses. mdpi.commdpi.com

| Enzyme | Abbreviation | Function in Hydroxytyrosol Biosynthesis |

| Polyphenol Oxidase (Tyrosinase) | PPO | Catalyzes the conversion of tyrosine to L-DOPA and tyrosol to hydroxytyrosol. mdpi.commdpi.com |

| DOPA Decarboxylase | DDC | Involved in the conversion of L-DOPA to dopamine in one of the primary plant pathways. mdpi.commdpi.com |

| Copper Amine Oxidase | CuAO | Catalyzes the conversion of dopamine to 3,4-dihydroxyphenylacetaldehyde and tyramine to 4-hydroxyphenylacetic acid. mdpi.commdpi.com |

| Aldehyde Dehydrogenase | ALDH | Responsible for the final reduction step, converting 3,4-dihydroxyphenylacetaldehyde to hydroxytyrosol. mdpi.commdpi.com |

| β-Glucosidase | Catalyzes the hydrolysis of oleuropein to release hydroxytyrosol, particularly during olive ripening and processing. wikipedia.org | |

| Esterases | Implicated in the hydrolysis of oleuropein aglycon to produce hydroxytyrosol. nih.govresearchgate.net |

Metabolic Fate of Hydroxytyrosol Leading to Sulfation

Once ingested and absorbed, hydroxytyrosol undergoes extensive biotransformation, primarily through Phase II metabolic reactions. mdpi.comnih.gov These reactions modify the compound to increase its water solubility, facilitating its excretion from the body. mdpi.com The primary conjugation reactions for hydroxytyrosol are sulfation and glucuronidation. nih.govresearchgate.net

Sulfation is a crucial Phase II metabolic pathway for a wide range of compounds, including drugs, xenobiotics, and endogenous molecules like hydroxytyrosol. mdpi.comxenotech.com This reaction involves the transfer of a sulfonate group (SO3-) from a universal donor cofactor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the substrate. xenotech.com The reaction is catalyzed by a family of enzymes known as sulfotransferases (SULTs). xenotech.comyoutube.com

These enzymes are found in various tissues, including the liver and intestinal cells, which are the primary sites of hydroxytyrosol metabolism. mdpi.comxenotech.com The addition of the highly polar sulfate (B86663) group significantly increases the water solubility of hydroxytyrosol, which is a key step in preparing it for elimination via the kidneys. mdpi.comuomus.edu.iq Pharmacokinetic studies have consistently shown that sulfation is a predominant metabolic pathway for hydroxytyrosol. mdpi.comnih.govacs.org

Following the oral administration of hydroxytyrosol-containing products, the parent compound is rapidly metabolized. nih.gov The resulting metabolites appear in plasma, with sulfate conjugates being the most abundant forms. nih.govnih.govacs.org

Pharmacokinetic studies in rats have identified at least two distinct sulfate isomers of hydroxytyrosol in plasma. nih.govacs.org The total exposure to these sulfate metabolites, as measured by the area under the plasma concentration-time curve (AUC), is significantly higher than that of the parent hydroxytyrosol. nih.govacs.orgnih.gov The ratio of the AUC for total sulfate metabolites to that of free hydroxytyrosol has been reported to be approximately 7 to 9-fold, underscoring sulfation as the major metabolic fate. nih.govacs.orgnih.gov

Involvement of Specific Sulfotransferases in Hydroxytyrosol 3-Sulfate Synthesis

The biosynthesis of Hydroxytyrosol 3-Sulfate is a critical step in the metabolism of hydroxytyrosol, a compound recognized for its presence in olive oil. This biotransformation is catalyzed by a family of enzymes known as sulfotransferases (SULTs). These enzymes facilitate the transfer of a sulfonate group from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl group of hydroxytyrosol.

While the precise sulfotransferase isoforms responsible for the sulfation of hydroxytyrosol are the subject of ongoing research, the SULT1 family is strongly implicated. This family of enzymes is known for its role in the metabolism of a wide array of phenolic compounds and catecholamines. nih.gov Given that hydroxytyrosol is a catechol, it is highly probable that isoforms within the SULT1A subfamily, such as SULT1A1 and SULT1A3, are key players in its sulfation. SULT1A1 is predominantly found in the liver and small intestine, major sites of drug and xenobiotic metabolism. nih.gov The sulfation of hydroxytyrosol is a phase II metabolic reaction that increases the water solubility of the compound, thereby facilitating its excretion.

Comparative Biotransformation: Sulfation versus Glucuronidation and Methylation Pathways

Upon entering the body, hydroxytyrosol undergoes extensive metabolism through several competing pathways, primarily sulfation, glucuronidation, and methylation. nih.gov Research findings consistently demonstrate that sulfation is the predominant metabolic route for hydroxytyrosol. nih.govacs.orgnih.govresearchgate.net

Studies in rat models have provided quantitative insights into the metabolic fate of hydroxytyrosol. The area under the plasma concentration-time curve (AUC) ratio of sulfate metabolites to the parent hydroxytyrosol is approximately 7 to 9-fold. nih.govacs.orgnih.govresearchgate.net In stark contrast, the AUC ratio for glucuronide metabolites is less than 0.25, indicating a significantly lower extent of glucuronidation. nih.govacs.orgnih.govresearchgate.net This highlights the clear preference for the sulfation pathway in the biotransformation of hydroxytyrosol.

The concentrations of sulfate conjugates of hydroxytyrosol in plasma are found to be considerably higher than the parent compound itself, as well as its glucuronide conjugates. nih.govacs.org Among the sulfated metabolites, Hydroxytyrosol 3-Sulfate is a prominent form. nih.gov Methylation, another biotransformation pathway, leads to the formation of homovanillic acid. nih.gov While methylation does occur, the data strongly suggests that sulfation is the most significant pathway in terms of the quantity of metabolites produced.

The following table summarizes the pharmacokinetic parameters of hydroxytyrosol and its major metabolites, illustrating the dominance of the sulfation pathway.

| Compound | Cmax (nmol/L) | Tmax (min) | AUC (min·nmol/L) | t1/2 (h) |

| Hydroxytyrosol | 23.44 - 42.97 | 41 - 62 | 4293 - 8919 | ~2.5 |

| Sulfate Metabolites | Higher than parent | - | 7-9 fold higher than parent | - |

| Glucuronide Metabolites | Lower than parent | - | <0.25 fold of parent | ~1.5 |

Data compiled from studies in Sprague-Dawley rats. nih.govacs.org

Distribution and Elimination of Hydroxytyrosol 3-Sulfate in Biological Systems

Following its formation, Hydroxytyrosol 3-Sulfate, along with other metabolites, is distributed throughout the body via the circulatory system. Due to its increased water solubility compared to the parent compound, it is readily transported in the plasma. The apparent volume of distribution for hydroxytyrosol suggests extensive distribution into tissues rather than being confined to the plasma. nih.gov

The primary route of elimination for Hydroxytyrosol 3-Sulfate and other hydroxytyrosol metabolites is through the kidneys and subsequent excretion in the urine. researchgate.netmdpi.com The half-life of hydroxytyrosol is approximately 2.5 hours, with a mean residence time of about 4 hours. nih.govacs.orgnih.govresearchgate.net The elimination half-life for glucuronide metabolites is shorter, at around 1.5 hours. acs.org The sustained plasma profile of the sulfate conjugates suggests they are the major forms in which hydroxytyrosol circulates in the body before elimination. Studies have shown that a significant percentage of ingested hydroxytyrosol is excreted in the urine as its sulfo-conjugated forms. mdpi.com

The pharmacokinetic profile indicates a rapid absorption and metabolism of hydroxytyrosol, with its sulfated metabolites, including Hydroxytyrosol 3-Sulfate, representing a major portion of the circulating and excreted forms.

Advanced Analytical Methodologies for Hydroxy Tyrosol 3 Sulfate Characterization and Quantification

Chromatographic Separation Techniques

Chromatographic techniques form the cornerstone of analytical methods for Hydroxytyrosol (B1673988) 3-Sulfate, enabling its separation from the parent compound, isomers, and other metabolites. The choice of technique is dictated by the required resolution, speed, and sensitivity of the analysis.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for the analysis of polar compounds like Hydroxytyrosol 3-Sulfate. Reversed-phase chromatography, utilizing a nonpolar stationary phase and a polar mobile phase, is the most common approach.

Typical HPLC Parameters:

Stationary Phase: C18 columns are frequently employed due to their versatility and ability to retain moderately polar compounds.

Mobile Phase: A gradient elution is typically used, starting with a highly aqueous mobile phase to retain the polar sulfate (B86663) conjugate and gradually increasing the proportion of an organic modifier, such as acetonitrile (B52724) or methanol (B129727), to facilitate elution. The mobile phase is often acidified with formic acid or acetic acid to a pH of around 3 to suppress the ionization of any residual silanol (B1196071) groups on the stationary phase and improve peak shape. vitas.noipb.pt

Detection: A Diode Array Detector (DAD) or a UV-Vis detector set at approximately 280 nm is commonly used for quantification, as this is a characteristic absorption wavelength for phenolic compounds. researchgate.net

Research has demonstrated the successful separation of sulfated phenolic compounds using HPLC, with the retention time being influenced by the degree of sulfation and the position of the sulfate group on the aromatic ring. While specific studies focusing solely on the sodium salt are scarce, the chromatographic behavior is dictated by the Hydroxytyrosol 3-Sulfate anion in the acidic mobile phases typically used.

Table 1: Illustrative HPLC Method Parameters for Analysis of Hydroxytyrosol Metabolites

| Parameter | Condition |

| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 40% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | DAD at 280 nm |

| Injection Volume | 10 µL |

Ultra-Performance Liquid Chromatography (UPLC) Methodologies

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering higher resolution, increased sensitivity, and substantially shorter analysis times. This is achieved through the use of columns packed with sub-2 µm particles, which requires instrumentation capable of handling higher backpressures.

For the analysis of Hydroxytyrosol 3-Sulfate, UPLC methods provide superior separation of closely related isomers, such as Hydroxytyrosol 4-Sulfate, which may be present in biological samples. The fundamental principles of separation are similar to HPLC, relying on reversed-phase chromatography.

Advantages of UPLC for Hydroxytyrosol 3-Sulfate Analysis:

Improved Resolution: Sharper and narrower peaks allow for better separation of isomeric sulfates.

Faster Analysis: Run times can be reduced to a few minutes, enabling high-throughput analysis.

Enhanced Sensitivity: The sharper peaks lead to a greater peak height and a better signal-to-noise ratio.

Micellar Liquid Chromatography (MLC) Approaches

Micellar Liquid Chromatography (MLC) is a variation of reversed-phase HPLC where a surfactant, such as sodium dodecyl sulfate (SDS), is added to the mobile phase at a concentration above its critical micelle concentration. nih.gov This creates a "pseudo-stationary phase" of micelles in the mobile phase, which can interact with analytes and modify their retention behavior.

For a polar and ionic compound like Hydroxytyrosol 3-Sulfate, MLC offers several potential advantages:

Enhanced Retention: The interaction of the hydrophobic portion of the analyte with the micellar core can increase retention on a reversed-phase column.

Unique Selectivity: The partitioning of the analyte between the bulk mobile phase, the micelles, and the stationary phase provides a different selectivity mechanism compared to conventional HPLC.

Direct Injection of Biological Samples: Micelles can solubilize proteins and other matrix components, potentially allowing for the direct injection of samples like plasma with minimal pretreatment.

A study on the determination of hydroxytyrosol in olive extracts utilized a micellar mobile phase of 0.05M SDS and 4% methanol buffered at pH 7 with a Kromasil C18 column. nih.gov This approach demonstrates the feasibility of MLC for related phenolic compounds and suggests its potential for the analysis of their sulfated metabolites.

Mass Spectrometry (MS) Detection and Identification

Mass Spectrometry (MS) is an indispensable tool for the unequivocal identification and highly sensitive quantification of Hydroxytyrosol 3-Sulfate. When coupled with a liquid chromatography system, it provides a powerful analytical platform.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and High-Resolution Mass Spectrometry (HRMS)

LC coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of low-level metabolites in complex matrices. In this technique, the mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which involves the selection of a specific precursor ion (the molecular ion of the analyte) and monitoring for a specific product ion formed by its fragmentation. This provides a very high degree of selectivity and sensitivity.

For Hydroxytyrosol 3-Sulfate, analysis is typically performed in negative ion mode due to the presence of the acidic sulfate group. A study on the pharmacokinetics of hydroxytyrosol and its metabolites identified the deprotonated molecular ion [M-H]⁻ of hydroxytyrosol sulfates at a mass-to-charge ratio (m/z) of 233.0. acs.orgnih.gov A common fragmentation pathway involves the loss of the SO₃ group (80 Da), resulting in a product ion corresponding to the deprotonated hydroxytyrosol at m/z 153. acs.orgnih.gov

Table 2: Key LC-MS/MS Parameters for Hydroxytyrosol Sulfate Analysis

| Parameter | Value | Reference |

| Ionization Mode | Negative Electrospray (ESI-) | acs.orgnih.gov |

| Precursor Ion (Q1) | m/z 233.0 | acs.orgnih.gov |

| Product Ion (Q3) | m/z 153.0 | acs.orgnih.gov |

| Collision Energy | Optimized for fragmentation | acs.orgnih.gov |

High-Resolution Mass Spectrometry (HRMS), for instance, using Orbitrap or Time-of-Flight (TOF) analyzers, provides highly accurate mass measurements. nih.gov This allows for the determination of the elemental composition of an unknown compound and can be used to confirm the identity of Hydroxytyrosol 3-Sulfate by comparing the measured mass to the theoretical mass with a high degree of confidence.

Gas Chromatography-Mass Spectrometry (GC-MS) Considerations

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. However, Hydroxytyrosol 3-Sulfate Sodium Salt is a non-volatile salt, making it unsuitable for direct GC-MS analysis.

To be analyzed by GC-MS, the compound must first undergo a derivatization process to increase its volatility and thermal stability. This typically involves two steps:

Deconjugation: The sulfate group would need to be cleaved, for instance, through acid hydrolysis, to yield the parent hydroxytyrosol.

Derivatization: The hydroxyl groups of the resulting hydroxytyrosol would then be derivatized, commonly through silylation (e.g., using BSTFA or MSTFA) to replace the acidic protons with trimethylsilyl (B98337) (TMS) groups.

This multi-step process introduces potential for analyte loss and variability, and it also results in the loss of information about the original sulfated structure. Therefore, while GC-MS is a valuable tool for the analysis of many phenolic compounds, LC-MS is the overwhelmingly preferred method for the direct analysis of their polar, non-volatile metabolites like Hydroxytyrosol 3-Sulfate. mdpi.com

Sample Preparation and Extraction Protocols for Biological Matrices

The primary objective of sample preparation is to isolate hydroxytyrosol 3-sulfate from interfering components within biological matrices such as plasma, serum, and urine. This step is critical for enhancing analytical sensitivity and preventing matrix effects that can compromise quantification. The choice of extraction technique is largely dependent on the nature of the biological sample and the subsequent analytical platform, typically liquid chromatography coupled with mass spectrometry (LC-MS).

Solid Phase Extraction (SPE) is a widely utilized and effective technique for the cleanup and concentration of analytes from complex samples. It relies on the partitioning of the analyte between a solid sorbent and the liquid sample matrix. For polar compounds like hydroxytyrosol and its sulfate conjugates, reversed-phase SPE is a common approach.

A described method for extracting hydroxytyrosol from acidified plasma utilizes an Oasis HLB (Hydrophilic-Lipophilic Balanced) copolymer cartridge. nih.gov This polymeric sorbent offers good retention for a broad range of compounds. The general protocol involves conditioning the cartridge, loading the sample, washing away interferences, and eluting the analyte of interest. nih.gov Different sorbent materials, such as C18-silica and various polymeric resins, can be employed to optimize recovery and purity. researchgate.net The selection of appropriate washing and elution solvents is crucial for the selective isolation of the target analyte. For instance, after loading the plasma sample, the cartridge can be rinsed with water and a low-concentration organic solvent solution (e.g., 5% methanol in water) to remove highly polar, interfering substances. nih.gov The target analyte, hydroxytyrosol 3-sulfate, is then typically eluted with a stronger organic solvent like methanol or acetonitrile. nih.gov

Table 1: Representative Solid Phase Extraction (SPE) Protocol

| Step | Purpose | Example Reagents |

| Conditioning | Wets the sorbent and activates the functional groups for analyte retention. | Methanol, followed by Water/Acidified Water |

| Sample Loading | The pre-treated biological sample is passed through the cartridge, where the analyte is retained. | Acidified Plasma or Urine |

| Washing | Removes weakly bound, interfering matrix components. | Water, 5% Methanol in Water nih.gov |

| Elution | A strong solvent disrupts the analyte-sorbent interaction to recover the analyte. | Methanol, Acetonitrile nih.gov |

| Post-Elution | The eluate is often evaporated to dryness and reconstituted in a smaller volume of mobile phase-compatible solvent. | N/A |

This multi-step process not only purifies the sample but also allows for significant concentration of the analyte, thereby improving the limits of detection and quantification of the analytical method. nih.gov

Liquid-Liquid Extraction (LLE) serves as an alternative to SPE and operates on the principle of differential solubility of the analyte in two immiscible liquid phases, typically an aqueous sample and an organic solvent. For the extraction of phenolic compounds like hydroxytyrosol from aqueous phases, solvents such as ethyl acetate (B1210297) have been shown to be effective. researchgate.netmdpi.com The efficiency of LLE can be highly dependent on the pH of the aqueous sample, which influences the ionization state and thus the partitioning behavior of the analyte. mdpi.com

In many analyses of plasma samples, a protein precipitation step is first employed. This is often achieved by adding a water-miscible organic solvent like acetonitrile or methanol to the plasma, which denatures and precipitates the bulk of the proteins. Following centrifugation, the supernatant containing the analyte can be directly analyzed or subjected to further cleanup steps like LLE or SPE. A fully validated method for analyzing hydroxytyrosol and its sulfate metabolites in plasma involved an initial liquid extraction followed by LC-MS/MS analysis. nih.gov

Method Validation Parameters and Quality Control in Analytical Studies

To ensure that an analytical method is reliable, accurate, and reproducible, it must undergo a thorough validation process according to guidelines from regulatory bodies like the US Food and Drug Administration (FDA) or the European Medicines Agency (EMA). nih.govnih.gov This involves evaluating several key performance characteristics.

Selectivity and Specificity: The method must be able to unequivocally measure the analyte in the presence of other components in the sample matrix, such as other metabolites, endogenous compounds, or reagents. This is typically demonstrated by the absence of interfering peaks at the retention time of the analyte in blank matrix samples. researchgate.net

Linearity: This parameter establishes the relationship between the instrumental response and the known concentration of the analyte over a specific range. The relationship should be linear, which is typically confirmed by a correlation coefficient (r²) value greater than 0.99. nih.govnih.govipb.ptmdpi.com

Accuracy and Precision: Accuracy refers to the closeness of the measured concentration to the true value, often expressed as a percentage recovery. nih.govresearchgate.netipb.pt Precision measures the degree of scatter between a series of measurements and is expressed as the relative standard deviation (RSD) or coefficient of variation (CV). nih.govnih.govipb.pt For bioanalytical methods, accuracy is often expected to be within 85-115% of the nominal value (80-120% at the lower limit of quantification), and precision (RSD) should not exceed 15% (20% at the LLOQ). nih.gov

Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest concentration of analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable accuracy and precision. nih.govresearchgate.netipb.pt

Recovery: This assesses the efficiency of the extraction procedure by comparing the analytical response of an extracted sample to the response of a standard solution containing the analyte at the same concentration. nih.govnih.gov

Stability: The stability of the analyte in the biological matrix must be evaluated under various conditions that mimic sample handling and storage, including freeze-thaw cycles, short-term bench-top stability, and long-term storage stability.

The table below summarizes typical validation parameters and acceptance criteria reported in studies involving the quantification of hydroxytyrosol and its metabolites.

Table 2: Summary of Method Validation Parameters and Reported Findings

| Parameter | Description | Reported Values / Acceptance Criteria |

| Linearity (r²) | Defines the concentration range over which the response is proportional to concentration. | > 0.998 nih.gov; 0.9999 ipb.pt; 0.9986 nih.gov |

| Accuracy (% Recovery) | Closeness of measured value to the true value. | 98.4 ± 1.64% nih.gov; > 99% ipb.pt; 97.6-101.2 % researchgate.net; ~100% nih.gov |

| Precision (% RSD / CV) | Agreement between replicate measurements. | < 15% nih.gov; < 1% ipb.pt; < 2% researchgate.net; 0.79 - 6.66% nih.gov |

| LOD | Lowest detectable concentration. | 37 ng/mL (plasma) nih.gov; 8.2 mg/kg (oil) ipb.pt; 0.8 µg/mL researchgate.net |

| LOQ | Lowest quantifiable concentration. | 0.2 nmol/L (plasma) nih.gov; 27.3 mg/kg (oil) ipb.pt; 8 µg/mL researchgate.net |

Quality control (QC) samples at low, medium, and high concentrations are typically analyzed with each batch of study samples to monitor the performance of the method and ensure the validity of the results.

Molecular and Cellular Mechanisms of Biological Activity of Hydroxy Tyrosol 3 Sulfate

Modulation of Oxidative Stress Pathways

The antioxidant properties of hydroxytyrosol (B1673988) are well-documented and are largely attributed to its catechol structure. The metabolic process of sulfation, which adds a sulfate (B86663) group to the 3-position of the catechol ring, likely modifies these antioxidant activities.

The primary mechanism of hydroxytyrosol's antioxidant action is its ability to donate a hydrogen atom from one of its hydroxyl groups to a free radical, thereby neutralizing it. The resulting phenoxyl radical is stabilized by the resonance of the aromatic ring.

The sulfation at the 3-position of the catechol group may influence this free radical scavenging capacity. While direct studies on the radical scavenging activity of pure Hydroxytyrosol 3-Sulfate are limited, the modification of one of the hydroxyl groups could potentially alter the electron-donating capacity of the molecule compared to its parent compound. However, the remaining hydroxyl group at the 4-position still allows for antioxidant activity. It is hypothesized that while potentially less potent than the parent compound in direct scavenging, the sulfate metabolite retains significant antioxidant capabilities.

The Nuclear factor erythroid 2-related factor 2 (Nrf2)-Kelch-like ECH-associated protein 1 (Keap1) pathway is a critical cellular defense mechanism against oxidative stress. Under normal conditions, Keap1 binds to Nrf2, targeting it for degradation. In the presence of inducers, Keap1 is modified, allowing Nrf2 to translocate to the nucleus and activate the transcription of antioxidant response element (ARE)-dependent genes, which include a suite of protective enzymes.

Table 1: Effects of Hydroxytyrosol on Nrf2 Pathway and Antioxidant Enzymes

| Cell/Animal Model | Treatment | Observed Effects |

| MC3T3-E1 cells | Hydroxytyrosol (1, 10, 100 µM) | Increased mRNA levels of GCLc, GCLm, HO-1, and NQO-1; Decreased Keap1 protein content; Increased nuclear Nrf2 content. researchgate.net |

| Piglets (Diquat-induced oxidative stress) | Hydroxytyrosol treatment | Increased protein expression of p-Nrf2, NQO1, and HO-1 in the colon. nih.gov |

| IPEC-J2 cells | Hydroxytyrosol treatment | Increased protein levels of p-Nrf2. nih.gov |

| Mice Liver | Oral supplementation with Hydroxytyrosol | Activation of the Nrf2 signaling pathway. nih.gov |

This table summarizes the effects of the parent compound, Hydroxytyrosol, which implies the potential involvement of its metabolites like Hydroxytyrosol 3-Sulfate in vivo.

Lipid peroxidation is a key consequence of oxidative stress, leading to cellular damage and contributing to the pathogenesis of various diseases. Hydroxytyrosol has been shown to be highly effective in preventing lipid peroxidation, particularly the oxidation of low-density lipoproteins (LDL), a critical step in the development of atherosclerosis. maastrichtuniversity.nl

In vivo, after administration, hydroxytyrosol is metabolized, and its sulfate conjugates, including Hydroxytyrosol 3-Sulfate, are the major circulating forms. researchgate.net Therefore, the protective effects observed in preclinical models against lipid peroxidation are likely mediated, at least in part, by these sulfate metabolites. Studies have shown that hydroxytyrosol and its metabolites can protect cells from oxidative damage. For instance, a mixture of hydroxytyrosol metabolites, with a high proportion of its sulfate form, has been shown to protect Caco-2 cells against oxidized cholesterol-induced damage. nih.gov

Regulation of Inflammatory Responses

Chronic inflammation is closely linked to oxidative stress and is a key factor in many chronic diseases. Hydroxytyrosol and its metabolites have demonstrated significant anti-inflammatory properties.

Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation. It is a protein complex that, when activated, moves into the nucleus and promotes the transcription of genes for pro-inflammatory cytokines, chemokines, and adhesion molecules.

Research has shown that hydroxytyrosol can effectively inhibit the activation of the NF-κB signaling pathway. mdpi.comnih.gov This inhibition leads to a downstream reduction in the production of inflammatory mediators. Importantly, direct evidence points to the anti-inflammatory role of Hydroxytyrosol 3-Sulfate. In a study on human umbilical vein endothelial cells (HUVECs), 5 µM of Hydroxytyrosol 3-Sulfate was effective in reducing the expression of the adhesion molecules E-selectin and vascular cell adhesion molecule-1 (VCAM-1), even in instances where the parent hydroxytyrosol compound did not show an effect. nih.gov This indicates that the sulfated metabolite possesses potent and direct anti-inflammatory activity at the vascular level. Furthermore, a mixture of hydroxytyrosol metabolites, which was predominantly composed of hydroxytyrosol-sulfate (80%), significantly reduced inflammation biomarkers in human aortic endothelial cells. nih.gov

Table 2: Preclinical Research on the Anti-inflammatory Effects of Hydroxytyrosol and its Metabolites

| Model | Compound/Metabolite | Key Findings on NF-κB and Inflammatory Markers |

| Human Umbilical Vein Endothelial Cells (HUVECs) | Hydroxytyrosol 3-Sulfate (5 µM) | Effectively reduces E-selectin and VCAM-1 expression. nih.gov |

| Human Aortic Endothelial Cells (HAEC) | Mixture of Hydroxytyrosol metabolites (80% sulfate) | Significant decrease in inflammation biomarkers. nih.gov |

| Dextran Sodium Sulfate (DSS)-induced colitis in mice | Hydroxytyrosol | Inhibited the NF-κB inflammatory pathway. mdpi.com |

| Bisphenol S (BPS)-treated mice and neuronal cells | Hydroxytyrosol | Counteracted the BPS-induced activation of the NF-κB signaling pathway. nih.gov |

Q & A

Basic Research Questions

Q. What methodological approaches are recommended for synthesizing and characterizing Hydroxy Tyrosol 3-Sulfate Sodium Salt in vitro?

- Answer : Synthesis should follow standardized protocols for sulfated phenolic derivatives. For example, sulfation can be achieved using sulfur trioxide-trimethylamine complexes in anhydrous conditions, followed by sodium salt neutralization. Characterization requires HPLC or LC-MS for purity assessment (≥95%) and NMR (¹H/¹³C) to confirm sulfation at the 3-position. Stability testing under varying pH (e.g., 2.0–7.4) and temperatures (4°C, 25°C) should be conducted to determine optimal storage conditions .

Q. How can researchers validate the stability of this compound in biological matrices?

- Answer : Use LC-MS/MS to track degradation products over time in simulated gastric/intestinal fluids (e.g., 0.1 M HCl and PBS pH 7.4 at 37°C). Include internal standards like deuterated analogs (e.g., D4-labeled compounds) to correct for matrix effects. Stability criteria should align with FDA guidelines for metabolite analysis, with <15% degradation over 24 hours .

Q. What analytical techniques are optimal for quantifying this compound in plasma or tissue samples?

- Answer : Reverse-phase HPLC with UV detection (280 nm) or LC-MS/MS using MRM transitions (e.g., m/z 330 → 250 for the parent ion) provides high sensitivity (LOD < 1 ng/mL). Solid-phase extraction (C18 columns) is recommended to remove interfering compounds. Validate methods using spike-recovery experiments (85–115% recovery) .

Advanced Research Questions

Q. How can discrepancies between in vitro antioxidant activity and in vivo bioavailability of this compound be resolved?

- Answer : Conduct parallel studies comparing in vitro radical scavenging (e.g., DPPH/ORAC assays) with in vivo pharmacokinetics (e.g., oral administration in rodents). Use radiolabeled [³H]-Hydroxy Tyrosol 3-Sulfate to track absorption and tissue distribution. Note that sulfate conjugates often exhibit reduced membrane permeability, requiring transporters (e.g., OATP2B1) for cellular uptake, which may explain bioavailability gaps .

Q. What experimental designs are critical for assessing the metabolite-mediated effects of this compound on gut microbiota?

- Answer : Use anaerobic fecal cultures incubated with Hydroxy Tyrosol 3-Sulfate (1–10 µM) for 24–48 hours. Analyze microbial diversity via 16S rRNA sequencing and quantify short-chain fatty acids (SCFAs) via GC-MS. Include controls with unsulfated hydroxytyrosol to differentiate sulfate-specific effects. Note that sulfated metabolites may inhibit certain Clostridiales species, altering SCFA profiles .

Q. How should researchers address conflicting data on the compound’s interaction with phase II detoxification enzymes?

- Answer : Perform kinetic assays with recombinant human sulfotransferases (SULT1A1, SULT1E1) to measure sulfation rates (Km, Vmax). Compare results with in vivo urinary metabolite profiles (e.g., LC-MS/MS). Contradictions may arise from enzyme polymorphisms (e.g., SULT1A1*2 variant) or competing glucuronidation pathways, necessitating genotyping of study populations .

Q. What strategies improve reproducibility in transport studies of this compound across cellular barriers?

- Answer : Use polarized cell monolayers (e.g., Caco-2 or MDCK) with TEER ≥ 300 Ω·cm². Apply the compound apically (10–100 µM) and quantify basolateral accumulation via LC-MS. Inhibit efflux transporters (e.g., MRP2 with MK571) to assess passive vs. active transport. Include sodium-free buffers to test sodium-dependent uptake mechanisms .

Methodological Challenges & Solutions

Q. How can researchers mitigate oxidative degradation during long-term storage of this compound?

- Answer : Store lyophilized powder at -20°C in argon-flushed vials. For solutions, use antioxidants (0.1% ascorbic acid) and avoid light exposure (amber vials). Periodically validate stability via LC-MS, particularly monitoring desulfation products .

Q. What controls are essential for ensuring specificity in competitive binding assays involving this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.